molecular formula C23H24ClNO3 B4106869 9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE

9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE

Cat. No.: B4106869
M. Wt: 397.9 g/mol
InChI Key: YUTDNEPKVJJKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE is a complex organic compound that belongs to the class of acridinone derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, dimethoxy groups, and a tetrahydroacridinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with dimethoxyacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the acridinone core. The final step involves the reduction of the acridinone to the tetrahydroacridinone using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the acridinone core to tetrahydroacridinone using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and dimethoxy groups enhances its potential interactions with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

9-(4-chlorophenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO3/c1-23(2)11-17-22(18(26)12-23)21(13-5-7-14(24)8-6-13)15-9-19(27-3)20(28-4)10-16(15)25-17/h5-10,21,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTDNEPKVJJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC=C(C=C4)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Reactant of Route 3
Reactant of Route 3
9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Reactant of Route 4
Reactant of Route 4
9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Reactant of Route 5
9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Reactant of Route 6
Reactant of Route 6
9-(4-CHLOROPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE

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